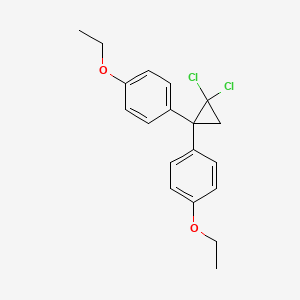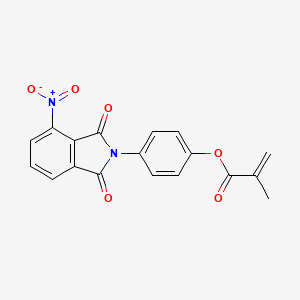
N-(4-chlorophenyl)-N'-(3,4-dichlorobenzoyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chlorinated phenyl and benzoyl groups attached to a urea moiety, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea typically involves the reaction of 4-chloroaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-chloroaniline+3,4-dichlorobenzoyl chloride→N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea
Industrial Production Methods
In industrial settings, the production of N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the urea moiety.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: Products include 4-chloroaniline and 3,4-dichlorobenzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-N’-(3,4-dichlorobenzamide): Similar structure but lacks the urea moiety.
N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)urea: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea is unique due to the presence of both chlorinated phenyl and benzoyl groups attached to a urea moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57160-51-7 |
|---|---|
Molekularformel |
C14H9Cl3N2O2 |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
3,4-dichloro-N-[(4-chlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-9-2-4-10(5-3-9)18-14(21)19-13(20)8-1-6-11(16)12(17)7-8/h1-7H,(H2,18,19,20,21) |
InChI-Schlüssel |
OEDZOBNNQMBZTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)




![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-2-methyl-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11997064.png)



![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11997098.png)
